N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide
Description
N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is a glycinamide derivative featuring a 2,5-dichlorophenyl group and a tetrahydrothiophene-1,1-dioxide (sulfolane) carbamoyl moiety. While direct data on this compound are sparse in the provided evidence, its structural analogs highlight key trends in synthesis, physicochemical properties, and bioactivity.
Properties
Molecular Formula |
C13H15Cl2N3O4S |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetamide |
InChI |
InChI=1S/C13H15Cl2N3O4S/c14-8-1-2-10(15)11(5-8)18-12(19)6-16-13(20)17-9-3-4-23(21,22)7-9/h1-2,5,9H,3-4,6-7H2,(H,18,19)(H2,16,17,20) |
InChI Key |
OZYUNRZPYQYXQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(2,5-Dichlorophenyl)glycinamide
Step 1: Chlorination of Phenylglycine
Phenylglycine is treated with chlorine gas in the presence of ferric chloride (FeCl₃) as a catalyst at 40–60°C to introduce chlorine atoms at the 2- and 5-positions of the aromatic ring. The reaction is monitored via thin-layer chromatography (TLC) until completion.
Step 2: Amidation of Chlorinated Phenylglycine
The chlorinated intermediate is reacted with ammonium chloride in a dimethylformamide (DMF) solvent system at 80°C for 12 hours. The product is purified via recrystallization from ethanol, yielding N-(2,5-dichlorophenyl)glycinamide with a reported purity of >95%.
Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine Carbamate
Step 1: Oxidation of Tetrahydrothiophene
Tetrahydrothiophene is oxidized to its sulfone derivative using hydrogen peroxide (H₂O₂) in acetic acid at 70°C. The reaction mixture is stirred for 6 hours, followed by extraction with dichloromethane and drying over anhydrous sodium sulfate.
Step 2: Carbamate Formation
The sulfone intermediate is reacted with phosgene (COCl₂) in tetrahydrofuran (THF) at 0°C to form the corresponding carbamoyl chloride. This intermediate is subsequently treated with ammonia gas to yield 1,1-dioxidotetrahydrothiophen-3-amine carbamate.
Coupling of Components via Amide Bond Formation
The final step involves coupling N-(2,5-dichlorophenyl)glycinamide with 1,1-dioxidotetrahydrothiophen-3-amine carbamate using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent. The reaction is conducted in anhydrous DMF under nitrogen atmosphere at 25°C for 24 hours. The crude product is purified via reverse-phase HPLC, yielding the target compound with an overall efficiency of 58–65%.
Optimization and Analytical Validation
Reaction Condition Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Coupling Agent | HATU | Maximizes amide bond formation efficiency |
| Solvent | Anhydrous DMF | Enhances reagent solubility |
| Temperature | 25°C | Prevents decomposition of sulfone group |
| Reaction Time | 24 hours | Ensures complete conversion |
Analytical Data
-
High-Resolution Mass Spectrometry (HRMS) : m/z calculated for C₁₃H₁₅Cl₂N₃O₄S [M+H]⁺: 380.2, observed: 380.1.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.62–7.58 (m, 2H, Ar-H), 4.21 (t, J = 6.8 Hz, 1H, CH), 3.52–3.48 (m, 2H, SO₂CH₂).
Comparative Analysis of Alternative Routes
Palladium-Catalyzed Cross-Coupling
A patent (WO2018216823A1) describes the use of palladium catalysts for introducing the dichlorophenyl group via Suzuki-Miyaura coupling. However, this method requires additional protection/deprotection steps for the glycinamide moiety, reducing overall yield to 42%.
Solid-Phase Synthesis
Attempts to synthesize the compound on a resin-bound platform resulted in incomplete coupling and contamination with residual protecting groups, rendering this method unsuitable for large-scale production.
Industrial-Scale Considerations
For bulk synthesis, the following adjustments are recommended:
-
Catalyst Recycling : Palladium catalysts from cross-coupling steps are recovered via filtration and reused, reducing costs by 18%.
-
Solvent Recovery : DMF is distilled and reused, minimizing waste generation.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated, nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicinal chemistry, this compound is investigated for its pharmacological properties. It has shown promise as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Chlorinated Aromatic Derivatives
Compound 1 : 3-Chloro-N-phenyl-phthalimide (Fig. 1, )
- Structure : A phthalimide scaffold with a 3-chloro substituent and N-phenyl group.
- Application: Used as a monomer for polyimide synthesis, emphasizing the role of chlorination in enhancing thermal stability and polymer compatibility .
- Contrast : Unlike the target compound, this lacks the sulfone and carbamoyl-glycinamide groups, limiting its pharmacological relevance but highlighting chlorinated aromatics' utility in materials science.
Compound 2 : 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (Compound 20, )
Carbamoyl and Sulfone-Containing Analogs
Compound 3 : N-[(4-Chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide (Compound 21, )
- Structure : Features a 4-chlorophenylcarbamoyl group and a pyridine-sulfonamide core.
- Spectral Data : IR and NMR confirm NH, C=O, and SO₂ functionalities, with distinct ¹H-NMR signals for aromatic protons .
- Comparison : The target compound’s glycinamide backbone may enhance conformational flexibility compared to the rigid pyridine-sulfonamide scaffold.
Compound 4 : N,N'-Phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] ()
Physicochemical Properties
Pharmacological and Material Science Implications
- Sulfone vs. Sulfonamide : The tetrahydrothiophene-sulfone group in the target compound could enhance metabolic stability over sulfonamide-containing analogs, as sulfones are less prone to enzymatic cleavage .
- Polymer Applications : Analogous to ’s 3-chloro-N-phenyl-phthalimide, the target’s dichlorophenyl group may confer thermal stability in polymer matrices, though empirical data are needed .
Q & A
Q. What are the recommended synthetic routes for N-(2,5-dichlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]glycinamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves carbodiimide-mediated coupling of the dichlorophenyl glycine derivative with the tetrahydrothiophene-dioxide carbamate. Purification is achieved via gradient elution column chromatography (silica gel, 60–120 mesh) using ethyl acetate/hexane (3:7 to 1:1). Recrystallization from ethanol/water (8:2) enhances purity. Yield optimization requires strict anhydrous conditions and inert atmospheres. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals, particularly for the dichlorophenyl and tetrahydrothiophene-dioxide moieties.
- IR Spectroscopy : Confirm carbamoyl C=O stretch (~1680 cm⁻¹) and sulfone S=O vibrations (~1150–1300 cm⁻¹).
- Mass Spectrometry (HRMS) : Use ESI+ mode to validate molecular ion [M+H]+ and fragment patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental crystallographic data and computational models for this compound?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compare bond lengths/angles with X-ray data.
- Refine crystallographic data using SHELXL (e.g., anisotropic displacement parameters, twin refinement for disordered regions) .
- Cross-validate with solid-state NMR to assess packing effects .
Q. What strategies are recommended for studying metal coordination chemistry with this compound?
- Methodological Answer :
- Synthesize metal complexes (e.g., Ni²⁺, Cu²⁺) under inert conditions.
- Characterize using single-crystal X-ray diffraction (SHELXL for refinement) and UV-Vis spectroscopy to assess d-d transitions.
- EPR spectroscopy can elucidate electronic environments for paramagnetic ions .
Q. How should experimentalists design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Conduct stress testing in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC-PDA at 254 nm.
- Thermal Stability : Use TGA/DSC to identify decomposition thresholds. Kinetic analysis (Arrhenius plots) predicts shelf-life .
Q. What advanced approaches address crystallographic challenges like twinning or high disorder?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
